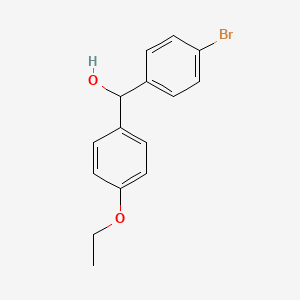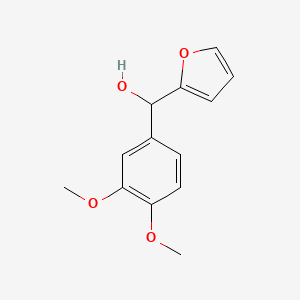
(3-Bromophenyl)(4-ethoxyphenyl)methanol
Descripción general
Descripción
(3-Bromophenyl)(4-ethoxyphenyl)methanol: is a chemical compound characterized by its unique structure, which includes a bromophenyl group and an ethoxyphenyl group attached to a methanol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromophenyl)(4-ethoxyphenyl)methanol typically involves the following steps:
Bromination: The starting material, phenol, undergoes bromination to introduce the bromo group, resulting in 3-bromophenol.
Ethylation: The bromophenol is then ethylated using ethyl iodide or ethyl bromide in the presence of a base such as potassium carbonate.
Reduction: The resulting compound is reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form the final product, this compound.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
(3-Bromophenyl)(4-ethoxyphenyl)methanol: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Substitution reactions can occur at the bromo and ethoxy positions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed:
Oxidation Products: Aldehydes, ketones, and carboxylic acids.
Reduction Products: Alcohols and amines.
Substitution Products: Derivatives with different functional groups at the bromo and ethoxy positions.
Aplicaciones Científicas De Investigación
(3-Bromophenyl)(4-ethoxyphenyl)methanol: has several scientific research applications:
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules.
Biology: It serves as a building block for the development of bioactive compounds.
Industry: Utilized in the production of various chemical products, including polymers and coatings.
Mecanismo De Acción
The mechanism by which (3-Bromophenyl)(4-ethoxyphenyl)methanol exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and the biological system .
Comparación Con Compuestos Similares
(3-Bromophenyl)(4-ethoxyphenyl)methanol: can be compared with other similar compounds, such as:
(3-Chlorophenyl)(4-ethoxyphenyl)methanol: Similar structure but with a chlorine atom instead of bromine.
(3-Bromophenyl)(4-methoxyphenyl)methanol: Similar structure but with a methoxy group instead of ethoxy.
Uniqueness: The presence of the bromo group and the ethoxy group in this compound provides unique chemical and biological properties compared to similar compounds. These differences can influence the compound's reactivity, stability, and biological activity.
Propiedades
IUPAC Name |
(3-bromophenyl)-(4-ethoxyphenyl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrO2/c1-2-18-14-8-6-11(7-9-14)15(17)12-4-3-5-13(16)10-12/h3-10,15,17H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLWCDAYMVRGYBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(C2=CC(=CC=C2)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Benzo[d][1,3]dioxol-5-yl(4-bromophenyl)methanol](/img/structure/B7871811.png)








